molecular formula C18H23N3OS B6586488 2-{[1-ethyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1207013-09-9

2-{[1-ethyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B6586488
CAS No.: 1207013-09-9
M. Wt: 329.5 g/mol
InChI Key: LQCBXMRYIWOFOZ-UHFFFAOYSA-N
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Description

This compound is a substituted imidazole derivative featuring a 1-ethyl-5-(4-methylphenyl)imidazole core linked via a sulfanyl group to a pyrrolidinyl ethanone moiety. Its molecular formula is C₂₁H₂₅N₃OS, with a molar mass of 367.51 g/mol.

Properties

IUPAC Name

2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-3-21-16(15-8-6-14(2)7-9-15)12-19-18(21)23-13-17(22)20-10-4-5-11-20/h6-9,12H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCBXMRYIWOFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of "2-{[1-ethyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one" typically involves the following key steps:

  • Formation of the Imidazole Ring: : This step involves the condensation of appropriate starting materials, such as an aldehyde, an amine, and a sulfur source, under acidic or basic conditions.

  • Ethylation: : Introduction of the ethyl group to the imidazole ring using an ethylating agent like ethyl bromide in the presence of a base.

  • Sulfanyl Group Addition: : Attachment of the sulfanyl group through nucleophilic substitution reactions, where a thiol group replaces a leaving group on the imidazole ring.

  • Pyrrolidine Ring Formation: : Cyclization reactions to form the pyrrolidine ring, often through the use of amine reactants and carbonyl-containing compounds.

  • Final Coupling: : Coupling the imidazole and pyrrolidine fragments using standard coupling agents such as carbodiimides.

Industrial Production Methods: : In industrial settings, the production of this compound may involve automated synthetic processes, large-scale reactors, and optimized reaction conditions to maximize yield and purity. Key considerations include temperature control, solvent choice, and purification steps like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions might target the imidazole ring or the sulfanyl group, leading to partially or fully reduced derivatives.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole or pyrrolidine rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Halides, nucleophiles, electrophiles in suitable solvents.

Major Products Formed: : Oxidation typically yields sulfoxides or sulfones, while reduction can yield reduced imidazole derivatives. Substitution reactions can lead to a variety of substituted products, depending on the reactants used.

Scientific Research Applications

"2-{[1-ethyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one" has diverse applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules, probes, and ligands.

  • Biology: : Studied for its potential interactions with biomolecules like proteins and nucleic acids.

  • Medicine: : Investigated for potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

  • Industry: : Employed in the development of novel materials, catalysts, and chemical processes.

Mechanism of Action

The compound's mechanism of action involves several molecular targets and pathways:

  • Molecular Targets: : Specific enzymes, receptors, or cellular components that the compound binds to or modifies.

  • Pathways Involved: : Signal transduction pathways, metabolic pathways, or gene expression regulation.

Its activity is often mediated through binding interactions facilitated by the imidazole and pyrrolidine rings, which can interact with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Imidazole Core Key Functional Groups Molecular Weight (g/mol) Key Structural Differences
2-{[1-Ethyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one 1-Ethyl, 5-(4-methylphenyl) Sulfanyl, pyrrolidinyl ethanone 367.51 Reference compound
2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone 1-Benzyl, 5-(4-fluorophenyl) Sulfanyl, pyrrolidine-carbonyl 504.58 Benzyl (vs. ethyl), 4-fluorophenyl (vs. methylphenyl); increased aromaticity and polarity
{1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol 1-Benzyl, 2-[(4-chlorobenzyl)sulfanyl] Sulfanyl, methanol 375.89 Chlorobenzyl sulfanyl substituent; hydroxyl group enhances hydrophilicity
5-Ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one 5-Ethyl, 1-(4-methylphenyl) Sulfonyl, dihydroimidazolone 370.47 Sulfonyl group (vs. sulfanyl); dihydroimidazolone ring alters rigidity

Key Observations:

The 4-fluorophenyl group in introduces electronegativity, which may improve binding affinity in hydrophobic pockets compared to the 4-methylphenyl group .

The pyrrolidinyl ethanone moiety in the reference compound contrasts with the pyrrolidine-carbonyl group in , which may influence steric bulk and electron distribution.

Synthetic Accessibility: highlights the use of tetrakis(dimethylamino)ethylene (TDAE) for synthesizing nitroimidazole derivatives, suggesting that similar methodologies could apply to the reference compound . The absence of nitro groups in the reference compound may simplify synthesis compared to the nitro-substituted analogs in .

Research Findings and Implications

While direct biological data for the reference compound are unavailable, insights can be extrapolated from structural analogs:

  • The sulfanyl-pyrrolidinyl motif is shared with kinase inhibitors targeting ATP-binding pockets, as seen in Daclatasvir-related compounds (e.g., ’s imidazole derivatives) .
  • The 4-methylphenyl group may confer selectivity similar to 4-trifluoromethylphenyl in ’s patented compound, which leverages aryl interactions for potency .

Biological Activity

The compound 2-{[1-ethyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one , with the CAS number 1207025-43-1 , is a novel bioactive molecule that has garnered attention in the field of medicinal chemistry. Its unique structural features suggest potential biological activities, particularly in the context of cancer therapy and inflammation. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N5OS2C_{17}H_{19}N_{5}OS_{2}, with a molecular weight of 373.5 g/mol . The structure includes an imidazole ring, a pyrrolidine moiety, and a sulfur atom, which are critical for its biological interactions.

Structural Representation

PropertyValue
Molecular FormulaC₁₇H₁₉N₅OS₂
Molecular Weight373.5 g/mol
CAS Number1207025-43-1

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Preliminary studies indicate that it may act as an inhibitor of specific kinases involved in cell proliferation and survival.

  • Kinase Inhibition : The compound shows potential as an inhibitor of MEK1/2 kinases, which are critical in the MAPK/ERK signaling pathway. This pathway is often dysregulated in cancer cells, leading to increased proliferation and survival.
  • Anti-inflammatory Properties : There is evidence suggesting that the compound may exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, similar to other imidazole derivatives.

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to effectively reduce cell viability in acute biphenotypic leukemia (MV4-11) and acute monocytic leukemia (MOLM13) cells with IC50 values around 0.3 µM and 1.2 µM , respectively .

In Vivo Studies

In vivo studies using xenograft models have shown that treatment with this compound leads to significant tumor growth inhibition. For example, in mouse models bearing BRAF mutant tumors, oral administration resulted in dose-dependent growth inhibition .

Case Study 1: MEK Inhibition and Cancer Cell Proliferation

A study evaluated the effects of this compound on MEK1/2 inhibition. The results indicated a notable down-regulation of phospho-ERK1/2 levels in treated cells compared to controls, suggesting effective blockade of the signaling pathway essential for tumor growth .

Case Study 2: Anti-inflammatory Activity

Research focusing on the anti-inflammatory potential revealed that the compound could inhibit COX-II activity significantly. The IC50 value for COX-II inhibition was determined to be approximately 0.52 µM , indicating a promising profile compared to standard anti-inflammatory drugs like Celecoxib .

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